4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds structurally related to 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit excellent photophysical and photochemical properties, such as high singlet oxygen quantum yield and good fluorescence properties, which are crucial for effective Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). Such characteristics suggest that benzenesulfonamide derivatives could be engineered for targeted cancer therapies through light-mediated activation.
Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed promising in vitro anticancer activity against various human cancer cell lines, indicating the potential of benzenesulfonamide derivatives as lead compounds in anticancer drug development (Kumar et al., 2015).
Nonlinear Optical Materials
Benzenesulfonamide derivatives have also been explored for their potential applications in nonlinear optics. A study on the preparation and crystal structure of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics demonstrated the ability of these compounds to crystallize into noncentrosymmetric structures, a prerequisite for second-harmonic generation, a key process in nonlinear optical materials (Anwar et al., 2000).
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-6-16(7-5-13)21-12-15(11-19(21)22)20-26(23,24)17-8-9-18(25-3)14(2)10-17/h4-10,15,20H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFIDAAIQKEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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